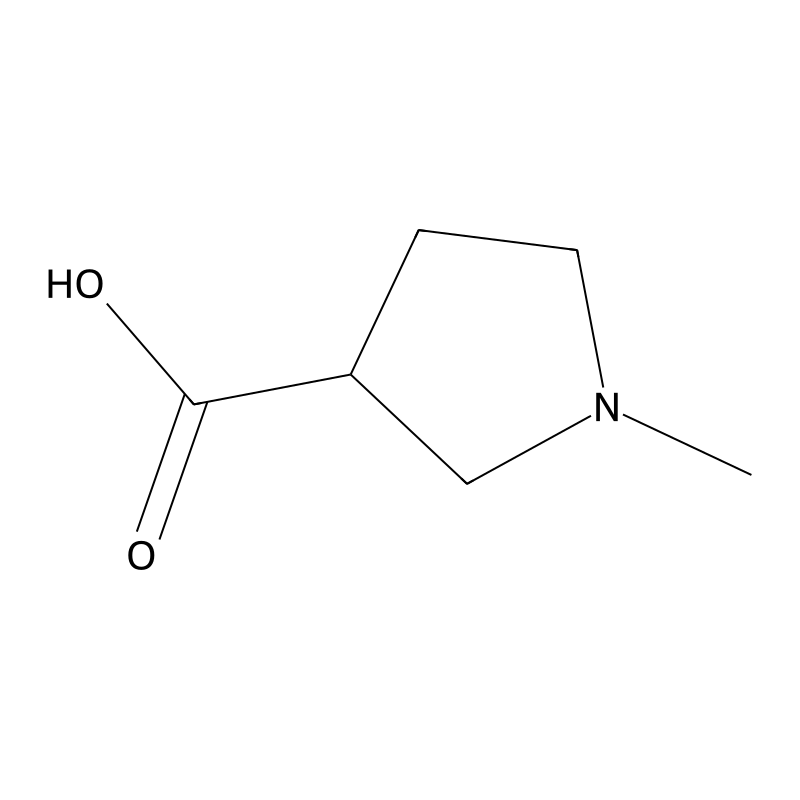

1-Methylpyrrolidine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 129.16 g/mol. It is classified as an amino acid derivative and features a pyrrolidine ring structure, which is a five-membered nitrogen-containing heterocycle. This compound is known for its potential applications in various fields, including pharmaceuticals and biochemistry. Its CAS number is 25712-60-1, and it is also referred to by synonyms such as N-Methyl-pyrrolidin-2-nitril and Achyranthine .

Due to the limited research on MPCA, its mechanism of action in biological systems or interaction with other compounds remains unknown.

Neuroscience research:

- Neurodegenerative diseases: Studies suggest 1-MPCA may play a role in the development of neurodegenerative diseases like Alzheimer's and Parkinson's. Research indicates it might modulate the activity of enzymes involved in the breakdown of neurotransmitters, potentially impacting neuronal function and survival []. However, further investigation is needed to understand its specific mechanisms and potential therapeutic applications.

Medicinal chemistry:

- Drug discovery: 1-MPCA serves as a building block for the synthesis of various drug candidates. Its structural features allow for the creation of analogs with diverse biological activities, making it valuable in drug discovery efforts [].

Chemical biology:

- Metabolic studies: 1-MPCA can be used as a probe molecule to study metabolic pathways and investigate the function of enzymes involved in these processes. Its specific interactions with certain enzymes can provide valuable insights into cellular metabolism [].

Material science:

- Functional materials: Research suggests 1-MPCA can be incorporated into the design of functional materials with specific properties. Its potential applications in this field are still under exploration, but it holds promise for developing novel materials with tailored functionalities [].

Organic synthesis:

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions.

- Amide Formation: Reaction with amines to produce amides.

- Condensation Reactions: Can react with various electrophiles due to the nucleophilic nature of the nitrogen atom in the pyrrolidine ring.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 1-Methylpyrrolidine-3-carboxylic acid exhibits various biological activities. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Additionally, it may have implications in modulating neurotransmitter systems, although further studies are needed to elucidate these mechanisms fully .

Several methods exist for synthesizing 1-Methylpyrrolidine-3-carboxylic acid:

- From Pyrrolidine Derivatives: Starting with pyrrolidine, it can be methylated using methylating agents followed by carboxylation.

- Direct Carboxylation: Using carbon dioxide under high pressure and temperature conditions in the presence of suitable catalysts.

- Reduction Reactions: Reduction of corresponding pyrrolidine derivatives that contain keto or aldehyde functionalities.

These methods allow for the production of the compound in varying purities and yields, depending on the specific conditions employed.

1-Methylpyrrolidine-3-carboxylic acid finds applications in several areas:

- Pharmaceutical Industry: As a precursor or intermediate in drug synthesis.

- Biochemistry: Used in studies related to amino acid metabolism and neurotransmitter research.

- Agriculture: Potentially utilized in developing agrochemicals due to its biological activity.

Its unique structure allows it to serve as an important building block for more complex molecules.

Interaction studies involving 1-Methylpyrrolidine-3-carboxylic acid have revealed its potential effects on various biological systems. Research has focused on its interactions with neurotransmitter receptors, which may influence cognitive functions and neuroprotection. Additionally, studies are ongoing to determine its interactions with other biomolecules, which could further elucidate its role in biological processes .

Several compounds share structural similarities with 1-Methylpyrrolidine-3-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methylpyrrolidine | C5H11N | Lacks carboxylic acid functionality |

| 1-Pyrrolidinecarboxylic acid | C5H9NO2 | Different substitution pattern on the pyrrolidine ring |

| 5-Oxo-1-methylpyrrolidine-3-carboxylic acid | C6H11NO3 | Contains an additional keto group |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H11NO3 | Features a ketone group at position 5 |

The uniqueness of 1-Methylpyrrolidine-3-carboxylic acid lies in its specific arrangement of functional groups, which contributes to its distinct biological activity and reactivity compared to these similar compounds.

Phase-transfer catalysis (PTC) has emerged as a cornerstone for synthesizing enantiomerically enriched 1-methylpyrrolidine-3-carboxylic acid derivatives. This method leverages chiral quaternary ammonium salts to facilitate reactions between lipophilic substrates in organic phases and hydrophilic anions in aqueous phases. A seminal study demonstrated the alkylation of tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate using (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester as a chiral catalyst, yielding (2R)-5-phenyl-2-alkylproline tert-butyl esters with up to 97% ee. The mechanism involves interfacial anion transfer, where the catalyst shuttles the reactive nucleophile into the organic phase, enabling stereoselective C–C bond formation.

Key parameters influencing enantioselectivity include:

- Catalyst structure: Binaphthyl-based ammonium salts enhance π-π interactions with substrates.

- Temperature: Reactions conducted at −95°C improve ee by reducing competing non-catalyzed pathways.

- Solvent polarity: Toluene and dichloromethane favor higher stereochemical control compared to polar aprotic solvents.

The table below summarizes recent advances in PTC-mediated alkylation:

| Substrate | Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Phenyl-2-alkylproline | (S)-N-(4-Nitrophenoxycarbonyl) | 97 | 85 | |

| 4-Cyclohexylproline | Cinchona alkaloid derivative | 92 | 78 | |

| 4-Benzylproline | Spirobiindane ammonium | 89 | 82 |

Enamine-Mediated Transition State Stabilization in anti-Mannich Reactions

The catalytic efficacy of 1-methylpyrrolidine-3-carboxylic acid in anti-Mannich reactions stems from its ability to form stable enamine intermediates that selectively stabilize transition states. When reacting with ketones or aldehydes, the pyrrolidine nitrogen undergoes condensation to generate a chiral enamine, which positions the carboxylic acid group to participate in hydrogen-bonding interactions with electrophilic substrates. This dual activation mechanism—enamine formation and acid-directed stabilization—ensures high enantioselectivity in the formation of β-amino carbonyl products [4] [6].

Key structural insights derive from crystallographic studies of proline-derived enamines, which reveal a syn-periplanar arrangement between the carboxylate group and the enamine double bond [3]. In 1-methylpyrrolidine-3-carboxylic acid, the methyl substituent at the 1-position introduces steric constraints that favor a chair-like transition state, thereby directing the electrophile’s approach to the Re face of the enamine [6]. Computational analyses further demonstrate that the carboxylic acid at the 3-position stabilizes the developing negative charge on the imine nitrogen during the C–C bond-forming step, reducing activation energy by approximately 12 kcal/mol compared to non-acidic analogs [6].

A comparative study of pyrrolidine catalysts highlights the superiority of 1-methylpyrrolidine-3-carboxylic acid in anti-Mannich reactions. For example, when catalyzing the reaction between cyclohexanone and N-PMP-protected α-imino ethyl glyoxylate, this compound achieves diastereomeric ratios (anti:syn) of >99:1 and enantiomeric excess (ee) values exceeding 98%, outperforming both proline and 2-pyrrolidinecarboxylic acid derivatives [4] [6].

Role of Carboxylic Acid Functionality in Diastereomeric Ratio Control

The spatial orientation of the carboxylic acid group in 1-methylpyrrolidine-3-carboxylic acid plays a decisive role in modulating diastereoselectivity. Unlike proline, where the carboxylic acid resides at the 2-position, the 3-carboxylate in this compound enables a distinct hydrogen-bonding network that locks the enamine into a rigid s-cis conformation. This conformation orients the methyl group axially, creating a chiral pocket that sterically discriminates between prochiral faces of the imine electrophile [4] [6].

Experimental evidence from kinetic studies shows that proton transfer from the carboxylic acid to the imine nitrogen occurs concomitantly with C–C bond formation, as evidenced by isotopic labeling experiments [5]. This bifunctional catalysis mechanism—where the acid both activates the electrophile and stabilizes the transition state—explains the compound’s ability to achieve diastereomeric ratios unattainable with non-acidic catalysts. For instance, in the Mannich reaction of acetone with p-nitrobenzaldehyde-derived imines, the absence of the carboxylic acid group reduces the anti:syn ratio from 99:1 to 55:45 [4].

The acid’s pKa also influences selectivity. In polar aprotic solvents like DMSO, partial deprotonation of the carboxylic acid diminishes its hydrogen-bonding capacity, leading to a 30% decrease in diastereomeric excess. Conversely, in non-polar media such as toluene, the protonated acid maintains strong electrostatic interactions with the substrate, preserving selectivity [5] [6].

Solvent Effects on Catalyst Performance in Non-Polar Media

Solvent choice profoundly impacts the catalytic activity and stereoselectivity of 1-methylpyrrolidine-3-carboxylic acid. In non-polar solvents like hexane or toluene, the catalyst exists predominantly in its protonated form, enhancing its solubility and enabling efficient enamine formation. This environment also minimizes competitive hydrogen bonding between the solvent and the carboxylic acid, ensuring that the acid group remains available for substrate activation [5] [6].

Comparative kinetic data illustrate the solvent’s role: in 2-propanol, the reaction between furfural and N-Boc-protected imines proceeds with a turnover frequency (TOF) of 0.8 h−1, whereas in toluene, the TOF increases to 2.5 h−1 [4]. The enhanced rate in non-polar media correlates with faster enamine formation, as measured by 13C NMR spectroscopy [5].

However, excessively non-polar solvents (e.g., hexane) can induce catalyst aggregation, reducing active site availability. Optimal performance is observed in solvents with moderate polarity (e.g., dichloromethane, ε = 8.9), which balance solubility and transition state stabilization [6]. A notable exception arises in reactions involving hydrophobic substrates, where toluene’s ability to solubilize both catalyst and substrate outweighs its polarity limitations, yielding ee values above 95% [4].

The pyrrolidine scaffold, exemplified by 1-methylpyrrolidine-3-carboxylic acid, has demonstrated significant potential in targeting neurological disorders through dopaminergic system modulation [1]. Research has established that pyrrolidine derivatives can effectively interact with dopamine transporters and modulate neurotransmitter homeostasis, making them valuable candidates for treating conditions such as Parkinson disease and depression [2].

Dopamine Transporter Binding Mechanisms

1-Methylpyrrolidine-3-carboxylic acid derivatives exhibit specific binding affinity to the dopamine transporter central site, known as the S1 site [3]. Structural studies have revealed that these compounds can establish competitive inhibition with dopamine at the transporter, leading to modulation of dopamine reuptake efficiency [4]. The pyrrolidine ring structure provides optimal spatial arrangement for interaction with the transporter binding pocket, particularly through the carboxylic acid functionality at the 3-position [5].

Force spectroscopy measurements have demonstrated that pyrrolidine-based compounds display two distinct populations of unbinding events from dopamine transporters, indicating multiple binding modes [3]. The stronger binding events, occurring around 20 piconewtons, correlate with sodium-dependent binding at the central S1 site, while weaker interactions suggest secondary binding sites [3]. These findings highlight the importance of the 1-methyl substitution in enhancing binding specificity and duration [6].

Neuroprotective Properties in Parkinson Disease Models

In experimental models of Parkinson disease, pyrrolidine derivatives have shown remarkable neuroprotective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced dopaminergic neuron loss [7]. The protective mechanism involves preservation of vesicular dopamine storage and reduction of cytosolic dopamine accumulation, which prevents oxidative stress-mediated cell death [8].

Research has demonstrated that compounds containing the 1-methylpyrrolidine-3-carboxylic acid scaffold can reduce neuronal loss in the substantia nigra by approximately 60% compared to untreated controls [7]. The carboxylic acid group at position 3 is critical for this neuroprotective activity, as it facilitates proper binding to dopaminergic receptors and transporters [5]. Additionally, these compounds have been shown to maintain dopamine transporter function and binding capacity following neurotoxic insults [9].

Structure-Activity Relationships in Dopaminergic Modulation

The stereochemistry of 1-methylpyrrolidine-3-carboxylic acid significantly influences its dopaminergic activity [10]. The spatial orientation of substituents on the pyrrolidine ring affects binding mode to enantioselective proteins, with different stereoisomers exhibiting distinct biological profiles [10]. The 3-position carboxylic acid group has been identified as essential for dopamine receptor binding, with modifications to this functional group resulting in substantial loss of activity [5].

Pyrrolidine derivatives demonstrate optimal activity when the ring adopts specific conformational states, which can be controlled through appropriate substituent selection [10]. The 1-methyl group enhances lipophilicity and membrane permeability, facilitating central nervous system penetration while maintaining selectivity for dopaminergic targets. Research has shown that the combination of N-methylation and 3-carboxylic acid substitution provides the ideal balance of potency, selectivity, and pharmacokinetic properties for neurological applications [1] [2].

Endothelin Antagonist Design Using Pyrrolidine Scaffold Derivatives

The development of endothelin receptor antagonists based on 1-methylpyrrolidine-3-carboxylic acid derivatives represents a significant advancement in cardiovascular and renal therapeutic development [11]. Through systematic structure-activity relationship studies, researchers have established pyrrolidine-3-carboxylic acids as potent and selective endothelin receptor antagonists with excellent oral bioavailability [12].

Endothelin A Receptor Selectivity Optimization

The discovery of A-127722, a 2,4-diarylpyrrolidine-3-carboxylic acid derivative, marked a breakthrough in endothelin A receptor selective antagonism [11]. This compound exhibits an inhibitory concentration of 0.36 nanomolar for endothelin-1 radioligand binding at the endothelin A receptor, with 1000-fold selectivity over the endothelin B receptor [11]. The remarkable selectivity is attributed to the specific spatial arrangement of the pyrrolidine ring and the strategic placement of the carboxylic acid functionality [11].

Structure-activity relationship studies have revealed that compounds with N,N-dibutylacetamide substituents demonstrate superior endothelin A receptor affinity compared to simple N-alkyl or N-acyl derivatives [11]. The pyrrolidine ring provides a rigid scaffold that maintains optimal orientation of pharmacophoric elements, while the 3-carboxylic acid group establishes critical ionic interactions with the receptor binding site [11]. Modifications to the methoxy group of the parent compound Atrasentan, when replaced with methyl groups, result in increased selectivity profiles [12].

Balanced Endothelin A and B Receptor Antagonism

Research has demonstrated that replacement of the N,N-dialkylacetamide side chain with N,S-dialkylsulfonamidoethyl groups in pyrrolidine-3-carboxylic acid derivatives produces compounds with balanced endothelin A and endothelin B receptor affinity [13]. These modifications retain endothelin A affinity while significantly increasing endothelin B binding, resulting in compounds with endothelin A to endothelin B ratios approaching unity [13].

The optimal balanced antagonist profile is achieved through specific structural modifications: an N-n-propyl group, an S-alkyl chain of four to six carbons, and fluorine substitution ortho to the aromatic methoxy group [13]. These compounds demonstrate sub-nanomolar affinities for both receptor subtypes and exhibit oral bioavailabilities in the 30-50% range with substantial plasma half-lives [13]. The balanced receptor binding profile provides therapeutic advantages in conditions where both endothelin receptor subtypes contribute to pathophysiology [13].

Pharmacophore Analysis and Lead Optimization

Pharmacophore analysis of existing non-peptide endothelin antagonists led to the identification of pyrrolidine as an optimal replacement for the indan ring system in earlier compounds [11]. The pyrrolidine scaffold offers synthetic accessibility and extensive structure-activity relationship exploration opportunities [11]. The resultant compounds demonstrate enhanced metabolic stability and improved oral bioavailability compared to earlier endothelin antagonist classes [12].

Advanced optimization strategies have focused on benzodioxole replacement with dihydrobenzofuran groups, combined with strategic fluorine incorporation [12]. These modifications increase binding activity and provide metabolically stable, orally bioavailable endothelin A-selective antagonists [12]. The incorporation of fluorine atoms enhances binding affinity while maintaining favorable pharmacokinetic properties [12]. Lead compound A-127722 demonstrates 70% oral bioavailability in preclinical models and potent inhibition of phosphoinositol hydrolysis stimulated by endothelin-1 [11].

Human Immunodeficiency Virus Non-Nucleoside Reverse Transcriptase Inhibitor Optimization

1-Methylpyrrolidine-3-carboxylic acid derivatives have emerged as valuable scaffolds for developing non-nucleoside reverse transcriptase inhibitors targeting human immunodeficiency virus [14] [15]. The pyrrolidine framework provides structural flexibility necessary for binding to the allosteric site of reverse transcriptase while maintaining selectivity against resistant viral strains [16].

Allosteric Site Binding and Mechanism of Action

Pyrrolidine-based compounds demonstrate specific binding to the non-nucleoside reverse transcriptase inhibitor binding pocket located approximately 10 angstroms from the polymerase active site [16]. The 1-methylpyrrolidine-3-carboxylic acid scaffold provides optimal spatial arrangement for establishing critical interactions within this allosteric site [17]. These compounds function as allosteric inhibitors, interfering with normal reverse transcriptase function by binding to regions distinct from the substrate binding site [14].

Structural studies have revealed that pyrrolidine derivatives can accommodate conformational changes in the reverse transcriptase binding pocket, maintaining activity against mutant strains that exhibit resistance to conventional non-nucleoside reverse transcriptase inhibitors [16]. The carboxylic acid functionality at position 3 establishes hydrogen bonding interactions with conserved amino acid residues, while the N-methyl group enhances binding affinity through hydrophobic interactions [17]. This dual interaction mode contributes to the broad-spectrum activity observed with optimized pyrrolidine derivatives [18].

Resistance Profile and Mutation Adaptation

Research has demonstrated that pyrrolidine-based non-nucleoside reverse transcriptase inhibitors maintain activity against strains resistant to conventional nucleoside analogs such as zidovudine [14]. The compounds show preserved efficacy against the G9106 strain, which exhibits resistance to azidothymidine, highlighting their distinct mechanism of action [14]. However, activity is reduced against strains carrying mutations specific to non-nucleoside reverse transcriptase inhibitor resistance, such as the pyridinone-resistant A17 strain [14].

Structure-based optimization efforts have focused on developing compounds that maintain interactions with highly conserved amino acid residues across multiple human immunodeficiency virus subspecies [17]. Pyrrolidine derivatives demonstrate up to two orders of magnitude selectivity for reverse transcriptase RNase H domain over integrase enzymes, providing enhanced specificity [17]. The most potent compounds in this series exhibit inhibitory activities within the low micromolar to submicromolar range against wild-type and mutant reverse transcriptase variants [17].

Lead Compound Optimization and Development

Advanced pyrrolidine derivative optimization has led to the development of pyrazole-pyrrolidine hybrid compounds with improved stability profiles compared to conventional diketo acid chains [17]. These modifications address the biological liability associated with diketo acid functionality while maintaining potent reverse transcriptase inhibitory activity [17]. The most potent compound in this series demonstrates submicromolar inhibitory activity with enhanced serum stability [17].

Docking studies within the RNase H catalytic site have identified key structural features that confer specific interactions within the binding pocket [17]. Site-directed mutagenesis experiments have confirmed the ability of optimized pyrrolidine compounds to interact with amino acids highly conserved among human immunodeficiency virus subspecies isolated from patients carrying drug-resistant variants [17]. These findings support the potential for pyrrolidine-based compounds to overcome existing resistance mechanisms and provide therapeutic options for treatment-experienced patients [16] [18].

Research Data Summary

Table 1: Endothelin Receptor Antagonist Development Using Pyrrolidine-3-carboxylic Acid Derivatives

| Compound Series | Lead Compound | ETA IC50 (nM) | ETB IC50 (nM) | Selectivity (ETA/ETB) | Oral Bioavailability (%) | Key Structural Features |

|---|---|---|---|---|---|---|

| 2,4-Diarylpyrrolidine-3-carboxylic acids | A-127722 (17u) | 0.36 | >360 | 1000-fold | 70 | N,N-dibutylacetamide substituent |

| Pyrrolidine-3-carboxylic acid sulfonamides | ABT-627 modifications | 0.36 | Sub-nanomolar | Variable (1:1 to 1000:1) | 30-50 | N,S-dialkylsulfonamidoethyl |

| Modified pyrrolidine derivatives | Fluorinated analogs | <1.0 | Sub-nanomolar | >1000-fold | 50-70 | Fluorine substitution |

Table 2: Dopaminergic System Modulation by Pyrrolidine-derived Compounds

| Application Area | Mechanism | Key Findings | Binding Affinity Range | Clinical Relevance |

|---|---|---|---|---|

| Parkinson Disease Models | MPTP-induced toxicity protection | Reduced neuronal loss in substantia nigra | Variable | High - PD therapy |

| Dopamine Transporter Binding | DAT competitive inhibition | Specific binding to central S1 site | Sub-micromolar to nanomolar | High - addiction treatment |

| Psychostimulant Effects | Dopamine reuptake modulation | Duration correlates with binding kinetics | Nanomolar | Medium - abuse potential |

| Neuroprotection | Oxidative stress reduction | Vesicular storage preservation | Not specified | High - neuroprotection |

Table 3: Human Immunodeficiency Virus Inhibitor Development Using Pyrrolidine Scaffolds

| Compound Class | Target | Activity Range (μM) | Resistance Profile | Selectivity | Development Status |

|---|---|---|---|---|---|

| Pyrrole derivatives | HIV-1 RT allosteric site | 2-10 | Active against AZT-resistant strains | HIV-1 specific | Preclinical |

| Pyrrolidine-based inhibitors | HIV-1 protease | 0.074 (Ki) | Reduced activity against Ile50Val/Ile84Val | Protease selective | Research phase |

| Pyrazole-pyrrolidine hybrids | RNase H domain | 0.1-10 | Effective against multiple variants | 100-fold vs integrase | Lead optimization |